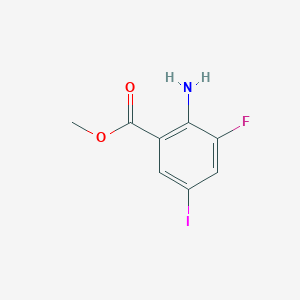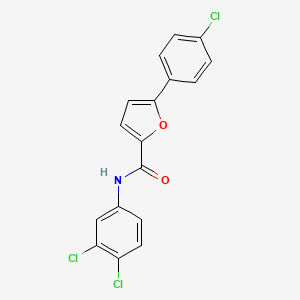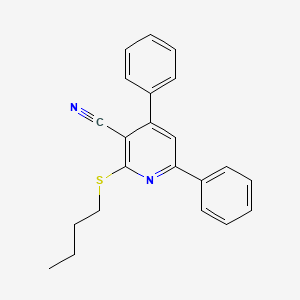![molecular formula C21H20Br4N4O6 B12459922 N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is a complex organic compound characterized by the presence of multiple bromine atoms and hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE typically involves the reaction of 2,4-dibromophenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available 2,4-dibromophenol. The process includes bromination, esterification, and subsequent reaction with hydrazine derivatives. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-((2,4-DIBROMOPHENOXY)ACETYL)-2-METHYLBENZOHYDRAZIDE
- 2-(2,4-DIBROMOPHENOXY)-N-ETHYLACETAMIDE
- N- (4- (2,4-DIBROMOPHENOXY)PHENYL)ACETAMIDE
Uniqueness
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-5-[2-(2,4-DIBROMOPHENOXY)ACETOHYDRAZIDO]-5-OXOPENTANEHYDRAZIDE is unique due to its specific structural features, including the presence of multiple bromine atoms and hydrazide groups.
Propriétés
Formule moléculaire |
C21H20Br4N4O6 |
|---|---|
Poids moléculaire |
744.0 g/mol |
Nom IUPAC |
1-N',5-N'-bis[2-(2,4-dibromophenoxy)acetyl]pentanedihydrazide |
InChI |
InChI=1S/C21H20Br4N4O6/c22-12-4-6-16(14(24)8-12)34-10-20(32)28-26-18(30)2-1-3-19(31)27-29-21(33)11-35-17-7-5-13(23)9-15(17)25/h4-9H,1-3,10-11H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33) |
Clé InChI |
DRYYEIRNBHUADO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OCC(=O)NNC(=O)CCCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12459839.png)
![N-(3,4-dichlorophenyl)-N-[(2,5-dioxopyrrolidin-1-yl)methyl]furan-2-carboxamide](/img/structure/B12459848.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12459852.png)

![N-[(E)-(2-nitrophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B12459861.png)
![2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide](/img/structure/B12459864.png)
![N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide](/img/structure/B12459871.png)

![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12459912.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)

